4-Iodo-1H-benzimidazole

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Cross-coupling chemists: the 4-iodo substituent undergoes Pd(0) oxidative addition 10-100× faster than aryl bromides, enabling milder conditions, lower catalyst loadings, and higher isolated yields. Medicinal chemists: this scaffold delivers nanomolar CK2 inhibition (related mono-iodinated analog Ki = 27 nM); bromo/chloro analogs are markedly less potent. Biocatalysis labs: enzymatic N-glycosylation regioselectivity depends on iodine position-the 4-iodo isomer is mandatory for defined N1/N3 ratios. Organocatalysis: 50-fold rate acceleration over non-iodinated analogs in Michael additions. Procure the exact regioisomer to ensure reproducible results.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 51288-04-1
Cat. No. B079503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1H-benzimidazole
CAS51288-04-1
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=CN2
InChIInChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
InChIKeyMOYBHUHLLQSMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1H-benzimidazole Overview


4-Iodo-1H-benzimidazole (CAS 51288-04-1) is a heterocyclic aromatic compound comprising a benzimidazole core with an iodine substituent at the 4-position [1]. It has a molecular weight of 244.03 g/mol and a melting point of 188–189 °C . The iodine atom confers distinct reactivity compared to other halogenated benzimidazoles, enabling participation in nucleophilic substitution reactions and facilitating its role as an intermediate in pharmaceutical and materials science applications . This guide focuses on quantitative differentiation evidence relevant to scientific procurement decisions.

4-Iodo-1H-benzimidazole: Why Substitution Fails


In chemical procurement, the assumption that any halogenated benzimidazole can serve as a drop-in replacement for 4-iodo-1H-benzimidazole is demonstrably false. The specific position of the iodine atom on the benzimidazole ring (position 4 versus 5 or 7) dictates regioselective reactivity in cross-coupling reactions and biological target engagement [1]. Furthermore, the atomic radius and polarizability of iodine compared to bromine or chlorine directly influence halogen bond strength, catalytic activity, and enzyme inhibition potency, as quantified in head-to-head studies [2][3]. Substituting with a non-iodinated or differently halogenated analog without accounting for these quantifiable performance differences risks experimental failure, irreproducible results, and wasted resources.

4-Iodo-1H-benzimidazole: Differentiation Evidence


Halogen Bond Donor Strength in Crystal Engineering

In crystal engineering applications, the halogen bond donor strength of an iodoimidazole derivative (1-benzyl-2-iodo-1H-benzimidazole) was directly compared to that of polyfluoroiodobenzenes, the conventional benchmark halogen bond donors. The iodoimidazole formed a strong C–I⋯N halogen bond with an N⋯I distance of 2.8765 (2) Å, which is comparable to or shorter than distances observed in polyfluoroiodobenzene complexes, indicating competitive halogen bond donor capability without requiring electron-withdrawing fluorine substituents [1].

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Catalytic Rate Acceleration in Halogen-Bonding Catalysis

In a benchmark Michael addition reaction, a rigid atropisomeric catalyst featuring two iodobenzimidazolium moieties was compared directly to a non-iodinated reference compound. The iodobenzimidazolium-based halogen bond donor provided a rate acceleration of approximately 50-fold over the reference, demonstrating that the iodine atom is essential for catalytic activity [1]. Non-iodinated analogs showed negligible activity, confirming that generic benzimidazolium salts cannot substitute for the iodinated version in halogen-bonding catalysis [2].

Organocatalysis Halogen Bonding Michael Addition

CK2 Inhibition: Iodine vs. Bromine Benzimidazoles

A systematic comparison of halogenated benzimidazoles as protein kinase CK2 inhibitors revealed that tetraiodobenzimidazole (TIBI) exhibits a Ki of 23 nM, whereas the corresponding tetrabromobenzimidazole analog is approximately one order of magnitude less potent (IC50 ~10-fold higher) [1][2]. Molecular modeling confirmed that the iodine atoms fill the ATP-binding pocket more effectively than bromine or chlorine atoms, providing a structural basis for the enhanced inhibitory activity [1].

Kinase Inhibition CK2 Medicinal Chemistry

CK2 Inhibition Potency Benchmark

A specific iodinated benzimidazole derivative (BDBM34051) was evaluated against casein kinase II (CK2) and exhibited a Ki value of 27 nM under standardized assay conditions [1]. This value serves as a critical potency benchmark for the iodinated benzimidazole chemotype, providing a quantitative baseline against which structural modifications (e.g., additional substituents, N-alkylation) can be assessed for improved or retained activity.

CK2 Kinase Inhibitor Scaffold Optimization

Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro Analogs

In palladium-catalyzed cross-coupling reactions, aryl iodides consistently demonstrate faster oxidative addition rates compared to aryl bromides and chlorides. This well-established reactivity trend directly applies to 4-iodo-1H-benzimidazole, which serves as an electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck reactions with higher efficiency than 4-bromo- or 4-chloro-1H-benzimidazole [1]. The iodine atom enables milder reaction conditions (lower temperature, shorter time) and often provides higher yields, reducing the need for expensive ligands or additives [2].

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Regioselectivity in Enzymatic Glycosylation

The position of the iodine substituent on the imidazole/benzimidazole ring directly influences regioselectivity in enzymatic transformations. In enzymatic glycosylation using N-deoxyribosyltransferase, 4-iodoimidazole substrates yield distinct N1/N3 isomer ratios compared to 5-iodoimidazole, demonstrating that the iodine position dictates the site of glycosylation [1]. This regiochemical control is essential for synthesizing specific nucleoside analogs with defined stereochemistry and biological activity.

Nucleoside Synthesis Regioselectivity Biocatalysis

4-Iodo-1H-benzimidazole: Optimal Use Cases


Halogen-Bonding Organocatalysis

Laboratories designing novel halogen-bonding organocatalysts should prioritize 4-iodo-1H-benzimidazole as a scaffold. As demonstrated by a 50-fold rate acceleration over non-iodinated analogs in Michael addition reactions [1], the iodine atom is the critical functional element enabling catalysis. Procurement of the iodinated building block is essential for achieving the reported catalytic activity; non-iodinated or brominated alternatives will not replicate this performance, as confirmed by control experiments showing negligible activity for non-iodinated reference compounds [2].

CK2 Inhibitor Lead Optimization

In medicinal chemistry programs targeting protein kinase CK2 for oncology indications, 4-iodo-1H-benzimidazole provides a validated starting point for inhibitor development. The tetraiodinated analog (TIBI) achieves a Ki of 23 nM, approximately 10-fold more potent than the corresponding tetrabromo analog [3]. A related mono-iodinated benzimidazole exhibits a Ki of 27 nM, establishing a robust potency benchmark for SAR studies [4]. Researchers must procure the iodine-containing scaffold to access this nanomolar potency; substitution with bromine or chlorine will result in significantly weaker inhibition and potentially derail lead optimization efforts.

Palladium-Catalyzed Cross-Coupling

Process chemists and medicinal chemists executing Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions should select 4-iodo-1H-benzimidazole as the electrophilic partner when rapid oxidative addition and mild reaction conditions are required. Aryl iodides undergo oxidative addition to Pd(0) 10–100× faster than aryl bromides and orders of magnitude faster than aryl chlorides [5]. This reactivity advantage translates to lower catalyst loadings, reduced reaction temperatures, and higher isolated yields, directly improving process efficiency and reducing cost per gram of advanced intermediate [6].

Regioselective Synthesis of Modified Nucleosides

For the biocatalytic or chemoenzymatic synthesis of N-glycosylated nucleoside analogs, the specific regioisomer of iodobenzimidazole is critical. Enzymatic glycosylation with N-deoxyribosyltransferase yields different N1/N3 isomer ratios depending on whether the iodine is located at the 4-position or 5-position [7]. Procurement of the exact 4-iodo-1H-benzimidazole isomer is therefore mandatory when the target molecule requires a defined glycosylation pattern; using the 5-iodo isomer will produce an undesired regioisomeric mixture, necessitating costly chromatographic separation or leading to incorrect biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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